An In-Depth Technical Guide to the Core Properties of Ethylhexyl Methoxycrylene
An In-Depth Technical Guide to the Core Properties of Ethylhexyl Methoxycrylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Methoxycrylene, with the IUPAC name 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate, is a synthetic organic compound that has garnered significant attention in the fields of cosmetic science and dermatological research. Primarily utilized as a photostabilizer in sunscreen and skincare formulations, it plays a crucial role in enhancing the efficacy and longevity of ultraviolet (UV) filters, thereby providing more robust protection against the deleterious effects of solar radiation.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of Ethylhexyl Methoxycrylene, including its physicochemical characteristics, mechanism of action, synthesis, and performance in stabilizing photolabile compounds.
Physicochemical Properties
Ethylhexyl Methoxycrylene is a viscous, yellow-orange liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quantitative basis for its application in various formulation matrices.
| Property | Value | Reference |
| IUPAC Name | 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate | |
| CAS Number | 947753-66-4 | |
| Molecular Formula | C25H29NO3 | [3] |
| Molecular Weight | 391.51 g/mol | |
| Boiling Point | 391.85 °C at 101,325 Pa | |
| Density | 1.08 g/cm³ at 20 °C | |
| Water Solubility | 40 µg/L at 20 °C | |
| Appearance | Viscous yellow-orange liquid |
Mechanism of Action: Photostabilization through Singlet State Quenching
The primary function of Ethylhexyl Methoxycrylene is to photostabilize UV-absorbing compounds, most notably Avobenzone and Octinoxate, which are prone to degradation upon exposure to UV radiation. The mechanism by which it achieves this is through the efficient quenching of the excited singlet state of these photolabile molecules.
Upon absorption of UV radiation, a UV filter molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or photochemical reactions that lead to its degradation. It is from the triplet state that many destructive photochemical reactions occur.
Ethylhexyl Methoxycrylene intervenes at the initial stage of this process. As a singlet state quencher, it rapidly deactivates the excited singlet state of the UV filter, returning it to its ground state before it can undergo intersystem crossing to the triplet state or photodegrade. This energy transfer process is highly efficient and is the key to its potent photostabilizing effect. The energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of Ethylhexyl Methoxycrylene are significantly lower than those of photolabile compounds like Avobenzone, facilitating this energy transfer.
Caption: Photostabilization of a UV filter by Ethylhexyl Methoxycrylene via singlet state quenching.
Synthesis of Ethylhexyl Methoxycrylene
The synthesis of Ethylhexyl Methoxycrylene is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (an ester of cyanoacetic acid) with a carbonyl compound (a substituted benzophenone).
Experimental Protocol: Knoevenagel Condensation
Reactants:
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4-Methoxybenzophenone
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2-Ethylhexyl cyanoacetate
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A basic catalyst (e.g., piperidine, ammonium (B1175870) acetate)
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A suitable solvent (e.g., toluene, heptane) with a Dean-Stark apparatus for water removal
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 4-Methoxybenzophenone, 2-Ethylhexyl cyanoacetate, and the solvent.
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Add a catalytic amount of the base to the mixture.
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Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with water and brine to remove the catalyst and any water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure Ethylhexyl Methoxycrylene.
Caption: General workflow for the synthesis of Ethylhexyl Methoxycrylene.
Performance Evaluation: Photostability Testing
The efficacy of Ethylhexyl Methoxycrylene as a photostabilizer is evaluated through photostability testing of sunscreen formulations. A common method involves irradiating a thin film of the product and measuring the change in its UV absorbance spectrum.
Experimental Protocol: In Vitro Photostability Assessment
Materials:
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Sunscreen formulation containing a photolabile UV filter (e.g., Avobenzone) with and without Ethylhexyl Methoxycrylene.
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Polymethyl methacrylate (B99206) (PMMA) plates.
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Solar simulator with a controlled irradiance output.
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UV-Vis spectrophotometer.
Procedure:
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Apply a uniform, thin film of the sunscreen formulation onto the PMMA plates at a concentration of 1.0 mg/cm².
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Allow the films to dry in the dark for 20 minutes.
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Measure the initial UV absorbance spectrum (290-400 nm) of each plate using the UV-Vis spectrophotometer.
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Expose the plates to a controlled dose of UV radiation from the solar simulator. A typical dose might be 10 MED (Minimal Erythemal Dose).
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After irradiation, re-measure the UV absorbance spectrum of each plate.
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Calculate the percentage of degradation of the UV filter by comparing the area under the absorbance curve before and after irradiation.
Quantitative Data: Photostabilization of Avobenzone
The following table summarizes the results of a photostability study on a sunscreen formulation containing Avobenzone, with and without the addition of Ethylhexyl Methoxycrylene.
| Formulation | Irradiation Time (min) | Avobenzone Degradation (%) | Reference |
| Control (without Ethylhexyl Methoxycrylene) | 30 | 36.55 | [4] |
| 60 | 40.84 | [4] | |
| 90 | 60.12 | [4] | |
| 120 | 80.54 | [4] | |
| With 3% Ethylhexyl Methoxycrylene | 30 | 18.89 | [4] |
| 60 | 16.61 | [4] | |
| 90 | 22.48 | [4] | |
| 120 | 39.40 | [4] | |
| With 4% Ethylhexyl Methoxycrylene | 30 | 37.46 | [4] |
| 120 | 38.49 | [4] |
These results clearly demonstrate the significant photostabilizing effect of Ethylhexyl Methoxycrylene on Avobenzone, with a 3% concentration showing a substantial reduction in degradation over a 120-minute irradiation period.[4]
Caption: Experimental workflow for in vitro photostability testing of a sunscreen formulation.
Stabilization of Antioxidants
In addition to UV filters, Ethylhexyl Methoxycrylene has been shown to stabilize other photolabile cosmetic ingredients, such as the antioxidant resveratrol. Antioxidants are often included in skincare formulations to combat oxidative stress, but their efficacy can be diminished by UV-induced degradation.
Experimental Protocol: Antioxidant Stabilization Assay
A common method to assess antioxidant stability is to measure the remaining antioxidant capacity of a formulation after UV exposure using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Procedure:
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Prepare solutions of the antioxidant (e.g., resveratrol) in a suitable solvent, with and without the addition of Ethylhexyl Methoxycrylene.
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Expose the solutions to a controlled dose of UV radiation.
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After irradiation, mix an aliquot of each solution with a DPPH solution.
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Measure the absorbance of the DPPH solution at 517 nm after a set incubation period.
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The scavenging of the stable DPPH radical is observed as a decrease in absorbance. A higher remaining antioxidant capacity will result in a greater decrease in absorbance.
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Calculate the percentage of remaining antioxidant activity by comparing the results of the irradiated samples to non-irradiated controls.
Conclusion
Ethylhexyl Methoxycrylene is a highly effective photostabilizer that operates through a singlet state quenching mechanism. Its fundamental physicochemical properties make it a valuable ingredient in the formulation of stable and efficacious sunscreens and skincare products. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals to understand and utilize this important compound in their work. Further research into its synergistic effects with other photostabilizers and its ability to protect a wider range of active ingredients will continue to expand its applications in dermatological and cosmetic science.
